N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULDUQQMWOMJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide involves several steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Butyl Group: : The butyl group is introduced through a nucleophilic substitution reaction, where the quinoline core reacts with 1-bromobutane in the presence of a base.
Oxidation to Form the 2-oxo Group: : The quinoline core is then oxidized to introduce the 2-oxo group, typically using an oxidizing agent such as potassium permanganate.
Coupling with 3-Chlorobenzamide: : Finally, the quinoline derivative is coupled with 3-chlorobenzamide through a condensation reaction, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzamide Moiety
The 3-chloro substituent on the benzamide group is highly reactive toward nucleophilic substitution. Studies on structurally related compounds (e.g., 3-bromo-N-(1-butyl-2-oxo-tetrahydroquinolin-6-yl)benzamide) demonstrate that chlorine can be replaced by nucleophiles such as amines, thiols, or alkoxy groups under basic conditions .
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Amine Substitution | K₂CO₃, DMF, 80°C | 3-amino-N-(1-butyl-2-oxo-THQ-6-yl)benzamide |
| Methoxy Substitution | NaOMe, MeOH, reflux | 3-methoxy-N-(1-butyl-2-oxo-THQ-6-yl)benzamide |
Key Findings :
-
Electron-withdrawing groups (e.g., Cl, Br) at the 3-position enhance reactivity in SNAr (nucleophilic aromatic substitution) .
-
Substituents like methoxy or trifluoromethyl at the 3-position reduce reactivity compared to halogens .
Reduction of the Tetrahydroquinoline Core
The 2-oxo group in the tetrahydroquinoline ring can undergo reduction to form hydroxyl or amine derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective agents for this transformation .
Example Reaction :
Notable Observations :
-
Reduction preserves the benzamide functionality while modifying the tetrahydroquinoline ring .
-
Steric hindrance from the butyl group slows reaction kinetics .
Oxidative Transformations
The benzyl and tetrahydroquinoline groups are susceptible to oxidation. For example:
-
Benzyl Oxidation : Using KMnO₄ or CrO₃ converts the butyl chain to a carboxylic acid derivative.
-
Ring Oxidation : Ru-catalyzed conditions promote regioselective C–H functionalization, forming hydroxylated or carboxylated products .
Impact of Substituents :
-
Electron-donating groups on the benzamide (e.g., methoxy) destabilize oxidation intermediates .
-
Chlorine’s electron-withdrawing nature stabilizes transition states during ring oxidation .
Amidation and Transamidation Reactions
The benzamide group participates in transamidation under Lewis acid catalysis. For instance, BF₃·OEt₂ mediates coupling with primary or secondary amines to generate diverse analogs .
Case Study :
Reaction with morpholine under BF₃·OEt₂ yields:
Yield : 60–87% under optimized conditions .
Mechanistic Insight :
-
The reaction proceeds via imine intermediates, with rate-determining steps influenced by electronic effects of substituents .
Comparative Reactivity with Structural Analogs
Replacing the 3-chloro group with other substituents alters reactivity:
| Substituent | Reactivity Trend | Reference |
|---|---|---|
| 3-Bromo | Higher SNAr reactivity vs. Cl | |
| 3-Nitro | Enhanced electrophilicity, faster kinetics | |
| 3-Methoxy | Reduced reactivity due to EDG effects |
Scientific Research Applications
The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is primarily attributed to its unique structural features that allow it to interact with various biological targets. The compound has shown potential in several areas:
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting the proliferation of cancer cells. It has been studied for its effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound is believed to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as a protein kinase B inhibitor, which is significant in cancer therapy due to the role of this pathway in cell survival and proliferation .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
Several studies have documented the efficacy of this compound:
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, the compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Study 2: Antimicrobial Activity
Another research investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL .
Mechanism of Action
The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s 1-butyl-2-oxo-tetrahydroquinolin group differs significantly from the benzothiazole () and benzyl-hydroxyphenyl () moieties in analogs. The former may enhance lipophilicity and steric bulk compared to the planar benzothiazole or polar hydroxyphenyl groups.
- Synthesis : While 7j () employs amide coupling, the benzothiazole analog () involves a nucleophilic substitution with KSCN and subsequent CoCl2 coordination, suggesting divergent reactivity profiles.
Physicochemical and Functional Properties
Melting Points and Stability:
- 7j () exhibits a sharp melting point (167.2–169.1°C), indicative of high crystallinity. In contrast, the benzothiazole analog () forms stable crystals in the triclinic Pī space group, likely due to strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
- The target compound’s melting point and crystallinity cannot be inferred directly but may lie between these values due to its hybrid structure.
Reactivity and Coordination:
- The benzothiazole analog () demonstrates reactivity with CoCl2, forming a coordination complex.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 275.78 g/mol
- Chemical Structure :
Table 1: Compound Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 275.78 g/mol |
| LogP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.17 Ų |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that certain modifications in the structure significantly enhanced their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the micromolar range, indicating potent activity.
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Research has highlighted its potential to inhibit bacterial growth, particularly against Gram-positive bacteria.
The antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Neuroprotective Effects
Emerging studies suggest that compounds within this chemical class may also possess neuroprotective properties. They are being investigated for their ability to mitigate neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzamide moiety or variations in the tetrahydroquinoline structure can lead to altered pharmacological profiles.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide?
- Methodological Answer : Synthesis involves a multi-step process:
Core Formation : Construct the tetrahydroquinoline core via cyclization of substituted anilines with butyl groups under acidic or basic conditions.
Amide Coupling : React the 6-amino-tetrahydroquinoline intermediate with 3-chlorobenzoyl chloride in anhydrous dichloromethane or DMF, using a base like triethylamine to scavenge HCl.
Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis. Yields are typically improved using polar aprotic solvents (e.g., DMF) and inert atmospheres .
- Analytical Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity using HPLC (>95% purity threshold) .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., amide NH at δ ~10 ppm, quinoline carbonyl at ~165 ppm) and confirm regiochemistry.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~371.15 g/mol).
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement; space group and unit cell parameters validate molecular packing .
- HPLC-PDA : Quantify purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Q. How can researchers optimize the reaction yield during amide bond formation?
- Methodological Answer :
- Solvent Selection : Use DMF or dichloromethane for improved solubility of intermediates.
- Coupling Agents : Employ HATU or EDCI/HOBt for efficient activation of the carboxylic acid (if using free acid instead of chloride).
- Stoichiometry : Maintain a 1.2:1 molar ratio of 3-chlorobenzoyl chloride to the amine intermediate to drive the reaction to completion.
- By-product Mitigation : Add molecular sieves to absorb HCl, preventing acid-catalyzed decomposition .
Advanced Research Questions
Q. How can structural modifications (e.g., halogen substitution) influence the pharmacological profile of this compound?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituents like -Br, -CF3, or -OCH3 at the benzamide position. Evaluate changes in:
- Lipophilicity : LogP measurements via shake-flask or computational tools (e.g., MarvinSuite).
- Receptor Binding : Molecular docking (AutoDock Vina) against targets like kinase enzymes or GPCRs.
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation.
- Case Study : The trifluoromethyl analog (from ) showed enhanced metabolic stability (t1/2 > 120 min) compared to the chloro derivative, attributed to reduced oxidative metabolism .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism.
- Dose-Response Curves : Calculate IC50 values in triplicate to identify outliers or assay-specific interference (e.g., solubility limits).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to discern significant differences between datasets.
- Case Study : In , conflicting cytotoxicity results for similar compounds were resolved by standardizing cell lines (T47D vs. MOLT-4) and normalizing to positive controls (e.g., doxorubicin) .
Q. How can researchers determine the stereochemical configuration of this compound and its impact on bioactivity?
- Methodological Answer :
- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropanol/CO2) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration via SHELXL-refined structures; hydrogen-bonding patterns in the crystal lattice (e.g., N–H···O interactions) inform stability .
- Biological Testing : Compare enantiomer activity in receptor-binding assays (e.g., radioligand displacement). showed (S)-enantiomers of similar compounds had 10-fold higher affinity for neurological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
